molecular formula C22H22O3 B5888872 5-(4-isopropylphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone

5-(4-isopropylphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone

Cat. No. B5888872
M. Wt: 334.4 g/mol
InChI Key: PQUVXDGPJVJWPD-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-isopropylphenyl)-3-(3-methoxy-4-methylbenzylidene)-2(3H)-furanone, commonly known as IPPF, is a synthetic compound that belongs to the family of chalcone derivatives. It has gained attention in recent years due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of IPPF is not fully understood. However, it has been suggested that IPPF exerts its anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and suppressing the expression of various oncogenes. The anti-inflammatory activity of IPPF is thought to be mediated through the inhibition of NF-κB signaling pathway. Additionally, IPPF has been reported to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV.
Biochemical and physiological effects:
IPPF has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. IPPF has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, IPPF has been shown to inhibit the activity of reverse transcriptase, leading to the inhibition of HIV replication.

Advantages and Limitations for Lab Experiments

IPPF has several advantages for lab experiments, including its easy synthesis and low cost. Moreover, IPPF has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral activities, making it a promising candidate for further research. However, there are also limitations associated with the use of IPPF in lab experiments. For instance, the mechanism of action of IPPF is not fully understood, which limits its potential applications. Moreover, the toxicity profile of IPPF has not been fully evaluated, which may limit its clinical use.

Future Directions

There are several future directions for research on IPPF. One potential direction is to further investigate the mechanism of action of IPPF, particularly with respect to its anticancer and anti-inflammatory activities. Another direction is to evaluate the toxicity profile of IPPF in animal models, which may provide insights into its potential clinical use. Moreover, the development of novel derivatives of IPPF may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

IPPF can be synthesized through a multistep reaction, starting from commercially available starting materials. The synthesis involves the condensation of 4-isopropylacetophenone with 3-methoxy-4-methylbenzaldehyde in the presence of a base, followed by cyclization using an acid catalyst. The final product is obtained after purification using column chromatography.

Scientific Research Applications

IPPF has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. IPPF has been shown to inhibit the proliferation of various cancer cells, including breast, lung, and prostate cancer cells. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Moreover, IPPF has been shown to inhibit the replication of the human immunodeficiency virus (HIV).

properties

IUPAC Name

(3E)-3-[(3-methoxy-4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-14(2)17-7-9-18(10-8-17)21-13-19(22(23)25-21)11-16-6-5-15(3)20(12-16)24-4/h5-14H,1-4H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUVXDGPJVJWPD-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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